3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with 4-chlorobenzaldehyde using an oxidizing agent.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
2-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol: This compound has an additional phenyl group and a propanol moiety, which may alter its chemical and biological properties.
Properties
CAS No. |
102862-20-4 |
---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-4-9(5-7-10)12-13(17)15-11-3-1-2-8-16(11)12/h1-8,17H |
InChI Key |
DRMRHLLYNZYZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.